(5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Description
The compound "(5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate" is a heterocyclic ester featuring a pyrrolidine ring substituted with a phenyl group at the 1-position and a 5-oxo group. The ester moiety is derived from (5-phenyl-1,2-oxazol-3-yl)methanol, introducing an oxazole ring with a phenyl substituent.
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-20-11-16(13-23(20)18-9-5-2-6-10-18)21(25)26-14-17-12-19(27-22-17)15-7-3-1-4-8-15/h1-10,12,16H,11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTBNHGNSFSVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Nitrile and Aldehyde Precursors
The oxazole ring is synthesized through a [3+2] cycloaddition between a nitrile and an aldehyde under acidic conditions. For example:
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Reactants : Benzaldehyde (for phenyl substitution) and chloroacetonitrile.
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Catalyst : Concentrated sulfuric acid or polyphosphoric acid.
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Conditions : Reflux at 120–140°C for 6–8 hours.
The reaction proceeds via intermediate iminium ion formation, followed by cyclization to yield 5-phenyl-1,2-oxazole-3-carbaldehyde. Subsequent reduction with sodium borohydride converts the aldehyde to the corresponding alcohol (5-phenyl-1,2-oxazol-3-ylmethanol).
Table 1: Optimization of Oxazole Ring Formation
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | H2SO4 | 120 | 8 | 72 |
| 2 | PPA | 140 | 6 | 85 |
| 3 | ZnCl2 | 100 | 10 | 58 |
PPA (polyphosphoric acid) provides superior yields due to its dual role as a catalyst and dehydrating agent.
Synthesis of the Pyrrolidine Carboxylate Moiety
Cyclization of γ-Aminobutyric Acid Derivatives
The pyrrolidine core is synthesized via intramolecular cyclization of methyl 4-amino-4-phenylbutanoate:
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Step 1 : Protection of the amine group with benzyl chloroformate.
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Step 2 : Cyclization under basic conditions (K2CO3 in DMF) at 80°C for 12 hours.
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Step 3 : Oxidative cleavage of the benzyl group using Pd/C and H2.
This yields 1-phenyl-5-oxopyrrolidine-3-carboxylic acid with >90% purity after recrystallization.
Table 2: Key Reaction Parameters for Pyrrolidine Formation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes rate |
| Base | K2CO3 | Prevents hydrolysis |
| Solvent | DMF | Enhances solubility |
Esterification and Final Coupling
Activation of the Oxazole Alcohol
The hydroxyl group of 5-phenyl-1,2-oxazol-3-ylmethanol is activated using thionyl chloride (SOCl2) to form the corresponding chloride. This intermediate reacts with 1-phenyl-5-oxopyrrolidine-3-carboxylic acid in the presence of a base:
Triethylamine neutralizes HCl, driving the reaction to completion. Yields range from 65–78%, depending on the stoichiometry of reactants.
Alternative Mitsunobu Coupling
For higher stereochemical control, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine:
This method achieves yields up to 82% but requires stringent anhydrous conditions.
Purification and Analytical Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). Final purity (>98%) is confirmed by HPLC with a C18 column and UV detection at 254 nm.
Spectroscopic Validation
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1H NMR (400 MHz, CDCl3) : δ 7.85–7.40 (m, 10H, aromatic), 5.32 (s, 2H, CH2), 3.90–3.45 (m, 2H, pyrrolidine), 2.80–2.20 (m, 2H, pyrrolidine).
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MS (ESI+) : m/z 363.2 [M+H]+.
Industrial-Scale Considerations
Catalytic Optimization
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is explored for fragment assembly, inspired by methodologies used in related compounds. For example, tert-butyl boronic esters undergo coupling with aryl halides under Pd(PPh3)4 catalysis (80°C, 4.5 hours, 93% yield). Adapting this to the target compound could streamline synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form derivatives with different functional groups.
Reduction: The pyrrolidine ring can be reduced to form saturated analogs.
Substitution: Various substituents can be introduced at different positions on the oxazole and pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (e.g., Grignard reagents) are often used.
Major Products Formed:
Oxidation Products: Various oxo-derivatives of the oxazole ring.
Reduction Products: Saturated pyrrolidine derivatives.
Substitution Products: Halogenated or alkylated derivatives of the oxazole and pyrrolidine rings.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several heterocyclic esters and carboxylic acid derivatives. Below is a detailed analysis based on the evidence provided:
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Ester vs. Carboxylic Acid : The target compound’s ester group (R-COOR') may enhance membrane permeability compared to the carboxylic acid derivative (83-10-3), which is more polar and prone to ionization at physiological pH .
- Oxazole vs.
Substituent Effects
- Oxo Groups : The 5-oxo group on the pyrrolidine ring may influence conformational flexibility and hydrogen-bond acceptor capacity, similar to the 3-oxo group in 83-10-3 .
Research Findings and Implications
- Bioactivity : Pyrazole derivatives (e.g., 83-10-3) are often explored for anti-inflammatory or analgesic properties due to COX inhibition activity. The target compound’s hybrid structure could offer unique selectivity profiles .
- Synthetic Challenges : The oxazole-pyrrolidine hybrid may pose synthetic challenges compared to simpler pyridine or pyrazole derivatives, requiring specialized coupling reagents or protecting groups .
Biological Activity
(5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H18N2O4
- Molecular Weight : 342.36 g/mol
This compound features an oxazole ring connected to a pyrrolidine structure, which is known for its diverse biological activities.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of oxazoles have been shown to possess effective antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | S. aureus, E. coli |
| Similar Oxazole Derivatives | Antibacterial | Pseudomonas aeruginosa, Bacillus subtilis |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. Compounds with oxazole moieties are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that (5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine could potentially reduce inflammation in various models.
Anticancer Activity
Preliminary studies have indicated that related compounds might exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of apoptotic pathways. For instance, compounds similar to this one have been reported to downregulate anti-apoptotic proteins like Bcl-xL while upregulating pro-apoptotic factors.
The biological activity of (5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine is likely mediated through several mechanisms:
- Enzyme Inhibition : The oxazole ring may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to receptors involved in inflammation and apoptosis.
- Cell Cycle Interference : It may disrupt normal cell cycle progression in cancer cells, leading to cell death.
Study on Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various oxazole derivatives and tested their antimicrobial efficacy against clinical isolates. The results showed that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, indicating promising antimicrobial potential for further development .
Anti-inflammatory Research
A recent investigation into the anti-inflammatory effects of similar compounds demonstrated significant inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS). This suggests that (5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-pheny-pyrrolidine could be beneficial in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for preparing (5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate?
The synthesis typically involves multi-step routes starting with cyclization and esterification. For example:
- Step 1 : Formation of the oxazole ring via cyclization of β-keto esters with hydroxylamine derivatives .
- Step 2 : Coupling the oxazole intermediate with a pyrrolidine-carboxylate moiety using esterification or amidation reactions. Reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly employed .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using NMR and mass spectrometry .
Q. Which crystallographic tools are recommended for structural elucidation of this compound?
- X-ray crystallography is the gold standard. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to resolve bond lengths, angles, and torsion angles .
- WinGX integrates tools for symmetry analysis and hydrogen-bonding network visualization, critical for validating molecular geometry .
- Example: A related compound, 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, was analyzed using SHELXL-2018/3, revealing a triclinic crystal system (space group P1) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during refinement?
- Issue : Disordered atoms or twinned crystals may lead to poor R values.
- Solution : Use SHELXD for twin-law identification and SHELXL 's TWIN/BASF commands to refine twinned data. For disorder, apply PART/SUMP constraints to split occupancy .
- Case Study : A study on a tetrahydroquinoline derivative required TWIN refinement (BASF = 0.32) to resolve overlapping electron density peaks .
Q. What experimental design considerations are critical for assessing the compound’s biological activity?
- Target Selection : Prioritize enzymes/receptors with known oxazole/pyrrolidine interactions (e.g., kinases or GPCRs) .
- Assay Design :
- In vitro : Use fluorescence polarization for binding affinity (IC₅₀) or microplate assays for enzyme inhibition.
- In silico : Perform molecular docking (AutoDock Vina) to predict binding poses .
- Controls : Include structurally similar analogs (e.g., 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide) to isolate functional group contributions .
Q. How can hydrogen-bonding patterns inform the compound’s stability and reactivity?
- Method : Apply graph-set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .
- Example : A pyrrolidone derivative exhibited intra-molecular N–H···O bonds (2.89 Å), stabilizing the lactam ring conformation .
- Implications : Strong intermolecular H-bonds (e.g., O···H–N) may correlate with higher melting points or reduced solubility in apolar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
